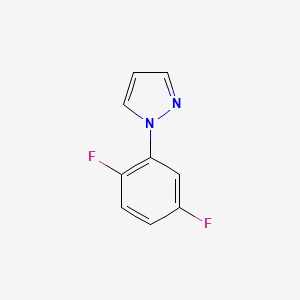

1-(2,5-difluoro-phenyl)-1H-pyrazol

CAS No.:

Cat. No.: VC13968737

Molecular Formula: C9H6F2N2

Molecular Weight: 180.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F2N2 |

|---|---|

| Molecular Weight | 180.15 g/mol |

| IUPAC Name | 1-(2,5-difluorophenyl)pyrazole |

| Standard InChI | InChI=1S/C9H6F2N2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13/h1-6H |

| Standard InChI Key | JMPDIYTVGYUZRF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(N=C1)C2=C(C=CC(=C2)F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—linked to a 2,5-difluorophenyl group. The fluorine atoms at the 2- and 5-positions of the phenyl ring introduce electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C9H6F2N2 | |

| Molecular weight | 180.15 g/mol | |

| IUPAC name | 1-(2,5-difluorophenyl)-1H-pyrazole | |

| CAS registry number | 59438251 |

The planar pyrazole ring and ortho/para fluorine substituents create a steric and electronic profile conducive to π-π stacking and hydrogen bonding, properties critical for biological interactions .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 1-arylpyrazoles commonly involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. For 1-(2,5-difluorophenyl)-1H-pyrazole, a plausible route employs 2,5-difluorophenylhydrazine and a 1,3-diketone under acidic conditions :

Reaction conditions typically involve refluxing in ethanol with catalytic sulfuric acid, followed by crystallization . Yield optimization may require adjusting stoichiometry and temperature .

Diazonium Salt Coupling

Alternative methods utilize diazonium salts derived from 2,5-difluoroaniline. Coupling these salts with β-ketoesters or enolizable ketones can yield pyrazole derivatives :

This method offers regioselectivity but requires stringent temperature control (<0°C during diazotization) .

Comparative Analysis with Analogous Compounds

The 2,5-difluoro configuration may offer a balance between electronic effects and steric bulk, optimizing interactions with biological targets compared to other substitution patterns .

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies or catalytic asymmetric syntheses could improve yields and enantioselectivity for chiral derivatives .

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models is essential for translational applications .

-

Target Identification: Proteomic studies to identify protein targets (e.g., kinases, COX-2) would clarify mechanisms of action .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume